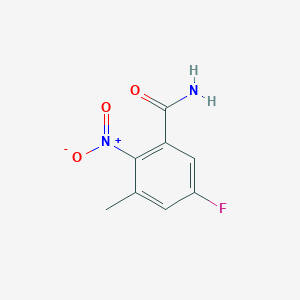

5-Fluoro-3-methyl-2-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Fluoro-3-methyl-2-nitrobenzamide is a chemical compound with the molecular formula C8H7FN2O3 . It appears as a white to yellow powder or crystals .

Synthesis Analysis

The synthesis of 5-fluoro-2-nitrobenzotrifluoride, a similar compound, was achieved in a continuous-flow millireactor system through the nitration of 3-fluorobenzotrifluoride using the mixed acid as a nitrating agent . The process safety was evaluated based on the temperature rise with the use of Reaction Calorimeter and Differential Scanning Calorimetry .Molecular Structure Analysis

The molecular weight of this compound is 198.15 Da . The InChI code for this compound is 1S/C8H7FN2O3/c1-4-2-5(9)3-6(8(10)12)7(4)11(13)14/h2-3H,1H3,(H2,10,12) .Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature .Scientific Research Applications

Photoregulated Drug Delivery

One innovative application of compounds related to 5-Fluoro-3-methyl-2-nitrobenzamide in scientific research involves the photoregulated release of caged anticancer drugs. A study demonstrated that anticancer drugs could be conjugated to the surface of gold nanoparticles through a photocleavable o-nitrobenzyl linkage. This system effectively releases the therapeutic payload upon irradiation with long-wavelength UV light, highlighting a potential approach for targeted cancer therapy with controlled drug release mechanisms (Agasti et al., 2009).

Radiochemistry and Imaging

Another significant application is in the field of radiochemistry, where related compounds have been synthesized for potential use in Positron Emission Tomography (PET) imaging of sigma receptors. A study synthesized fluorobenzamides showing high affinities to sigma receptors, indicating potential as PET imaging agents for neurological and oncological applications (Shiue et al., 1997).

Synthesis and Drug Development

The synthesis and development of novel compounds for therapeutic applications also represent a key area of research. For instance, the synthesis of uracil derivatives using related nitro- and fluoro-substituted compounds has been explored, with potential implications in antiviral and anticancer drug development (Gondela & Walczak, 2006).

Optical Imaging

In the realm of tumor imaging, near-infrared fluorescent deoxyglucose analogues have been investigated for their potential to image tumors in living mice. This approach could have applications in monitoring therapeutic efficacy of drugs and eventually translate to clinical settings for cancer diagnosis and treatment monitoring (Cheng et al., 2006).

Multidrug Resistance Research

Research into overcoming multidrug resistance in cancer therapy has also seen applications of related compounds. Studies have shown that certain proteins can confer resistance to anticancer drugs by transporting their metabolites, with implications for understanding and potentially overcoming drug resistance in cancer cells (Pratt et al., 2005).

Labeling and Tracer Development

Furthermore, the development of fluorine-18-labeled reagents for covalent attachment to proteins presents another application in the field of molecular imaging. This enables the tracing and study of protein dynamics in biological systems, offering insights into various physiological and pathological processes (Kilbourn et al., 1987).

Safety and Hazards

Properties

IUPAC Name |

5-fluoro-3-methyl-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O3/c1-4-2-5(9)3-6(8(10)12)7(4)11(13)14/h2-3H,1H3,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUFLYDXFGDRUPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1[N+](=O)[O-])C(=O)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2736246.png)

![(E)-2-(5-chlorothiophen-2-yl)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2736250.png)

![2-(1,2-dimethylindol-3-yl)-N-[(4-methylphenyl)methyl]-2-oxoacetamide](/img/structure/B2736251.png)

![N-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-ylcarbothioyl]benzenecarboxamide](/img/structure/B2736253.png)

![Potassium;2-[(3-methoxypyrrolidin-1-yl)methyl]-1,3-oxazole-4-carboxylate](/img/structure/B2736258.png)

![N-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2736261.png)

![4-Chloro-2-[(3-chlorobenzyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2736262.png)

![6-chloro-5-methyl-N-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]ethyl}pyridine-3-sulfonamide](/img/structure/B2736263.png)

![N-benzo[e][1,3]benzothiazol-2-yl-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2736264.png)

![2-[4-(2,5-Dimethoxyphenyl)sulfonylpiperazin-1-yl]pyrazine](/img/structure/B2736267.png)

![2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2736268.png)